Cas no 1495809-67-0 (1-(cyclopentylmethyl)cyclobutan-1-amine)

1-(Cyclopentylmethyl)cyclobutan-1-amine is a specialized amine compound featuring a cyclobutane core substituted with a cyclopentylmethyl group. Its unique structure, combining a strained cyclobutane ring with a flexible cyclopentyl moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's rigid yet adaptable framework allows for selective functionalization, enabling applications in the development of bioactive molecules and fine chemicals. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. This amine is particularly useful in medicinal chemistry for exploring structure-activity relationships due to its distinct steric and electronic properties.
1-(cyclopentylmethyl)cyclobutan-1-amine structure
1495809-67-0 structure
Product name:1-(cyclopentylmethyl)cyclobutan-1-amine
CAS No:1495809-67-0
MF:C10H19N
MW:153.26456284523
CID:6222159
PubChem ID:65195978

1-(cyclopentylmethyl)cyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(cyclopentylmethyl)cyclobutan-1-amine
    • AKOS014530086
    • EN300-1249633
    • 1495809-67-0
    • Inchi: 1S/C10H19N/c11-10(6-3-7-10)8-9-4-1-2-5-9/h9H,1-8,11H2
    • InChI Key: UGKYZPSWXHZIRJ-UHFFFAOYSA-N
    • SMILES: NC1(CCC1)CC1CCCC1

Computed Properties

  • Exact Mass: 153.151749610g/mol
  • Monoisotopic Mass: 153.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

1-(cyclopentylmethyl)cyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1249633-0.1g
1-(cyclopentylmethyl)cyclobutan-1-amine
1495809-67-0
0.1g
$867.0 2023-05-27
Enamine
EN300-1249633-5000mg
1-(cyclopentylmethyl)cyclobutan-1-amine
1495809-67-0
5000mg
$2650.0 2023-10-02
Enamine
EN300-1249633-2.5g
1-(cyclopentylmethyl)cyclobutan-1-amine
1495809-67-0
2.5g
$1931.0 2023-05-27
Enamine
EN300-1249633-5.0g
1-(cyclopentylmethyl)cyclobutan-1-amine
1495809-67-0
5g
$2858.0 2023-05-27
Enamine
EN300-1249633-1000mg
1-(cyclopentylmethyl)cyclobutan-1-amine
1495809-67-0
1000mg
$914.0 2023-10-02
Enamine
EN300-1249633-100mg
1-(cyclopentylmethyl)cyclobutan-1-amine
1495809-67-0
100mg
$804.0 2023-10-02
Enamine
EN300-1249633-250mg
1-(cyclopentylmethyl)cyclobutan-1-amine
1495809-67-0
250mg
$840.0 2023-10-02
Enamine
EN300-1249633-500mg
1-(cyclopentylmethyl)cyclobutan-1-amine
1495809-67-0
500mg
$877.0 2023-10-02
Enamine
EN300-1249633-2500mg
1-(cyclopentylmethyl)cyclobutan-1-amine
1495809-67-0
2500mg
$1791.0 2023-10-02
Enamine
EN300-1249633-0.05g
1-(cyclopentylmethyl)cyclobutan-1-amine
1495809-67-0
0.05g
$827.0 2023-05-27

Additional information on 1-(cyclopentylmethyl)cyclobutan-1-amine

1-(Cyclopentylmethyl)cyclobutan-1-amine (CAS No. 1495809-67-0): A Comprehensive Overview

1-(Cyclopentylmethyl)cyclobutan-1-amine (CAS No. 1495809-67-0) is a unique organic compound that has garnered significant attention in the pharmaceutical and chemical research communities. This compound, characterized by its cyclopentylmethyl and cyclobutylamine moieties, presents a fascinating structural framework that is increasingly being explored for its potential applications in drug discovery and material science. In this article, we delve into the properties, synthesis, applications, and market trends of this intriguing molecule, while also addressing some of the most frequently asked questions by researchers and industry professionals.

The molecular structure of 1-(cyclopentylmethyl)cyclobutan-1-amine features a cyclobutane ring substituted with an amine group and a cyclopentylmethyl side chain. This combination of cyclic and functional groups contributes to its unique chemical behavior, making it a valuable intermediate in organic synthesis. Researchers have noted its potential as a building block for more complex molecules, particularly in the development of novel therapeutic agents. The CAS No. 1495809-67-0 serves as a critical identifier for this compound in global chemical databases, ensuring accurate referencing in scientific literature and patents.

One of the key reasons for the growing interest in 1-(cyclopentylmethyl)cyclobutan-1-amine is its versatility in medicinal chemistry. The compound's rigid cyclic structure and amine functionality make it an attractive scaffold for designing molecules with specific biological activities. Recent studies have explored its potential in targeting neurological disorders, where the modulation of amine-related pathways is of particular interest. Additionally, its stability and solubility profile have made it a candidate for further optimization in drug development pipelines.

The synthesis of 1-(cyclopentylmethyl)cyclobutan-1-amine typically involves multi-step organic reactions, starting from readily available precursors. Common methods include the alkylation of cyclobutanone derivatives followed by reductive amination or the use of Grignard reagents to introduce the cyclopentylmethyl group. These synthetic routes are continually being refined to improve yields and reduce environmental impact, aligning with the broader trend toward sustainable chemistry practices. Researchers are also investigating catalytic approaches to enhance the efficiency of producing this compound at scale.

In the context of current scientific trends, 1-(cyclopentylmethyl)cyclobutan-1-amine is part of a larger class of small-molecule amines that are being reevaluated for their therapeutic potential. With the rise of artificial intelligence in drug discovery, compounds like this are increasingly being screened in silico for novel applications. The ability to predict binding affinities and pharmacokinetic properties computationally has opened new avenues for repurposing known molecules, and CAS No. 1495809-67-0 is no exception. This intersection of traditional chemistry and modern technology is a hot topic in research circles.

From a commercial perspective, the demand for 1-(cyclopentylmethyl)cyclobutan-1-amine has seen steady growth, particularly from pharmaceutical companies and contract research organizations. Suppliers specializing in fine chemicals have reported increased inquiries about this compound, reflecting its expanding role in R&D projects. Market analysts note that the compound's niche applications in specialty chemistry contribute to its stable pricing, unlike more commoditized chemicals that experience volatile market fluctuations.

Safety and handling of 1-(cyclopentylmethyl)cyclobutan-1-amine follow standard laboratory protocols for amine-containing compounds. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this material. Researchers often inquire about storage conditions, to which the answer is typically cool, dry environments away from strong oxidizers. These practical considerations are important for both academic and industrial users of this chemical.

The future outlook for 1-(cyclopentylmethyl)cyclobutan-1-amine appears promising, with several patent applications recently filed that incorporate this structure. Its combination of synthetic accessibility and structural features positions it well for continued investigation. As the pharmaceutical industry places greater emphasis on novel molecular frameworks, compounds like this that offer both complexity and synthetic tractability are likely to remain in focus. The unique cyclopentylmethyl-cyclobutylamine combination presents opportunities for intellectual property development, particularly in therapeutic areas where such architectures are underrepresented.

For researchers considering working with 1-(cyclopentylmethyl)cyclobutan-1-amine, several resources are available. The compound's entry in chemical databases provides detailed spectroscopic data, while recent literature offers insights into its reactivity and potential transformations. Many scientists first encounter this molecule when searching for small amine building blocks or rigid cyclic amine scaffolds, reflecting its utility in diverse synthetic applications. These search terms are among the most common associated with this compound in academic and industrial settings.

In conclusion, 1-(cyclopentylmethyl)cyclobutan-1-amine (CAS No. 1495809-67-0) represents an interesting case study in how relatively simple molecular structures can find multiple applications across chemical research. Its combination of a cyclopentyl group and cyclobutylamine moiety creates a versatile platform for further chemical elaboration. As synthetic methodologies advance and biological screening becomes more sophisticated, the full potential of this compound may yet be realized. For now, it stands as a testament to the continuing importance of fundamental organic chemistry in driving innovation across scientific disciplines.

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